



Impact of D-Lactose monohydrate particle size on powder flowability

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Compound of Interest		
Compound Name:	D-Lactose monohydrate	
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Technical Support Center: D-Lactose Monohydrate

Welcome to the technical support center for **D-Lactose Monohydrate**. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the impact of particle size on the flowability of **D-Lactose monohydrate** powder.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between **D-Lactose monohydrate** particle size and its flowability?

A1: Generally, there is an inverse relationship between particle size and powder cohesiveness. Smaller lactose particles tend to exhibit higher cohesion and poorer flowability.[1] Fine, sharpedged particles are more cohesive and demonstrate poor flow properties.[2] Conversely, larger, more spherical particles, such as those found in granulated or spray-dried lactose, typically show better flow characteristics due to weaker interparticle forces relative to gravitational forces.[1][2]

Q2: Why do smaller lactose particles generally exhibit poorer flowability?

Troubleshooting & Optimization





A2: Smaller particles have a larger surface area-to-volume ratio. This increases the relative effect of interparticle forces like van der Waals forces, electrostatic charges, and capillary forces (if moisture is present) compared to the gravitational force acting on each particle. These heightened cohesive forces cause particles to clump together, resisting flow and increasing the likelihood of issues like arching and ratholing in hoppers.

Q3: How does particle shape influence the flowability of lactose powder?

A3: Particle shape significantly impacts flowability, sometimes even more than particle size. Irregularly shaped particles, such as those in milled lactose, tend to interlock, leading to higher friction and poorer flow.[1] In contrast, more spherical particles, typically produced through processes like spray-drying, can move past each other more easily, resulting in lower cohesion and superior flowability.[1]

Q4: What are the most common laboratory methods to assess the flowability of lactose powder?

A4: Several compendial and non-compendial methods are used to characterize powder flow. The most common include:

- Angle of Repose (AOR): The angle of a conical pile formed by the powder, which indicates the degree of internal friction.[3][4]
- Carr's (Compressibility) Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder and provide a measure of the powder's compressibility and interparticle friction.[5][6][7]
- Flow Through an Orifice: Measures the time it takes for a specific mass of powder to flow through an orifice of a known size.
- Shear Cell Testing: A more advanced method that measures a powder's response to shear stress, providing detailed information on cohesion and yield strength.
- Powder Rheometers/Rotating Drum Analyzers: These dynamic methods measure flow properties under various conditions, simulating process environments more closely.[1]

Q5: What do Carr's Index and Hausner Ratio values indicate about lactose flowability?



A5: Both Carr's Index (CI) and the Hausner Ratio (HR) are indicators of powder flowability derived from bulk and tapped density measurements.[6][7]

- Low CI (<10) and HR (<1.11) values suggest weak interparticle interactions and excellent powder flow.
- High CI (>25) and HR (>1.34) values indicate strong cohesiveness and poor flowability. The table below provides a general guide for interpreting these values.

Troubleshooting Guides

Q: My lactose powder is showing poor flow during die filling, resulting in significant tablet weight variation. What are the likely causes and solutions?

A: This is a common issue, especially at high manufacturing speeds, and is often linked to the physical properties of the lactose powder.[1]

- Potential Cause 1: Small Particle Size: Fine lactose particles (< 50 μm) are inherently cohesive, leading to inconsistent flow into the die cavity.
 - Solution: Consider using a grade of lactose with a larger particle size, such as granulated or spray-dried lactose. Granulation of the entire formulation can also create larger, more uniform particles with improved flow.[2][8]
- Potential Cause 2: Irregular Particle Shape: Milled lactose often has an irregular, acicular shape that leads to particle interlocking and poor flow.
 - Solution: Switch to a spray-dried grade of lactose, which consists of more spherical particles that flow more easily.
- Potential Cause 3: High Moisture Content: Excess moisture can form capillary bridges between particles, increasing cohesion.[9]
 - Solution: Ensure the powder is stored in a controlled, low-humidity environment. If necessary, dry the powder before processing.
- Potential Cause 4: Static Charges: Overly dry powders can develop static electricity, causing particles to repel each other and hinder smooth flow.[10]

Troubleshooting & Optimization





 Solution: Implement anti-static devices in the processing area or consider adding a small amount of a conductive agent to the formulation.[10]

Q: I am observing "avalanching" in my blender, leading to poor blend uniformity. What does this signify and how can it be addressed?

A: "Avalanching" is characteristic of a cohesive, poor-flowing powder.[1] Instead of a smooth, continuous "rolling" motion, the powder bed builds up to a steep angle before collapsing, which results in less efficient mixing.[1]

- Cause: This behavior is typical for fine lactose grades with high cohesion. The strong interparticle forces prevent a continuous, low-energy flow.
- Solution 1: Change Lactose Grade: The most effective solution is to use a more free-flowing grade of lactose (e.g., granulated or spray-dried) that will exhibit a rolling motion in the blender, leading to better de-agglomeration of the active pharmaceutical ingredient (API).[1]
- Solution 2: Add a Glidant: Incorporating a glidant, such as colloidal silicon dioxide, can help reduce interparticle friction and improve flow, minimizing the tendency to avalanche.
- Solution 3: Optimize Blending Parameters: While less effective for highly cohesive powders, adjusting the blender speed may help mitigate the issue, though this often requires careful optimization.

Q: My Angle of Repose measurements for the same lactose sample are inconsistent. What could be causing this variability?

A: The Angle of Repose measurement can be sensitive to procedural variations.[11]

- Potential Cause 1: Inconsistent Funnel Height: The distance between the funnel tip and the base of the powder cone can affect the result. A greater drop height can lead to a more compacted, steeper cone.
 - Solution: Standardize the funnel height across all measurements as specified in your standard operating procedure (SOP).



- Potential Cause 2: Vibration: External vibrations from nearby equipment can cause the powder cone to settle, resulting in a lower, more variable angle.
 - Solution: Perform the measurement on a stable, vibration-free surface.
- Potential Cause 3: Base Surface: The texture of the surface on which the cone is formed can influence the angle.[12]
 - Solution: Use a consistent, fixed-diameter base for all tests. Forming the cone on a layer
 of the powder itself can help standardize the base condition.[12]
- Potential Cause 4: Operator Technique: The rate at which the powder is poured through the funnel can impact how the cone is formed.
 - Solution: Use an automated instrument or ensure all operators are trained to pour the powder at a steady, consistent rate.

Data Presentation

Table 1: Flowability Classification Based on Angle of

Repose, Carr's Index, and Hausner Ratio

Flow Character	Angle of Repose (°)	Carr's Index (%)	Hausner Ratio	
Excellent	25 - 30	≤ 10	1.00 - 1.11	
Good	31 - 35	11 - 15	1.12 - 1.18	
Fair	36 - 40	16 - 20	1.19 - 1.25	
Passable	41 - 45	21 - 25	1.26 - 1.34	
Poor	46 - 55	26 - 31	1.35 - 1.45	
Very Poor	56 - 65	32 - 37	1.46 - 1.59	
Very, Very Poor	> 66	> 38	> 1.60	

This table provides generally accepted ranges for powder flowability classification.



Table 2: Example Flow Properties of Different Lactose Grades

Lactose Grade Type	Median Particle Size (x50, μm)	Angle of Repose (°)	Carr's Index (%)	Hausner Ratio	Flow Character
Milled (Fine)	~20-50	~45-55	~28-35	~1.39-1.54	Poor to Very Poor
Sieved	~80-150	~35-42	~18-24	~1.22-1.32	Fair to Passable
Granulated	~150-300	~30-38	~12-18	~1.14-1.22	Good to Fair
Spray-Dried	~100-200	~28-35	~10-16	~1.11-1.19	Excellent to Good

Note: These are typical values compiled from literature and can vary based on the specific manufacturer, particle size distribution, and measurement method.[13][14][15]

Experimental Protocols

Protocol 1: Measurement of Angle of Repose (Fixed Funnel Method)

- Objective: To determine the angle of repose as an indicator of powder flowability.[3]
- Apparatus: Funnel with a controlled orifice, stand with clamp, flat circular base with a fixed diameter, ruler/caliper, and a balance.
- Procedure:
 - 1. Secure the funnel to the stand. Adjust the height so that the tip is a fixed distance (e.g., 2-4 cm) above the base surface.
 - 2. Place the circular base directly under the funnel.



- 3. Carefully pour a pre-weighed amount of the lactose powder (e.g., 50-100 g) into the funnel, ensuring the orifice is blocked.[4]
- 4. Unblock the orifice and allow the powder to flow out and form a conical heap on the base.

 [4] Ensure no external vibrations disturb the heap formation.
- 5. Once the flow has stopped, measure the height (h) of the cone from the center of the base to the apex.
- 6. Measure the diameter (d) of the base of the cone. Calculate the radius (r = d/2).
- 7. Calculate the Angle of Repose (θ) using the formula: θ = arctan(h/r).[16]
- 8. Repeat the measurement at least three times and report the average value and standard deviation.

Protocol 2: Determination of Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio

- Objective: To determine the bulk and tapped densities of lactose powder to calculate its compressibility index and Hausner ratio.[17]
- Apparatus: Graduated cylinder (e.g., 100 mL), mechanical tapped density tester, balance, and a spatula.
- Procedure:
 - 1. Bulk Density (ρ_bulk):
 - Weigh a clean, dry graduated cylinder.
 - Gently pour a known mass (m) of lactose powder (e.g., 50 g) into the cylinder. Avoid compacting the powder.[17]
 - Level the surface of the powder bed without compressing it and record the unsettled volume (V_bulk).[17]
 - Calculate Bulk Density: ρ bulk = m / V bulk.



2. Tapped Density (p tapped):

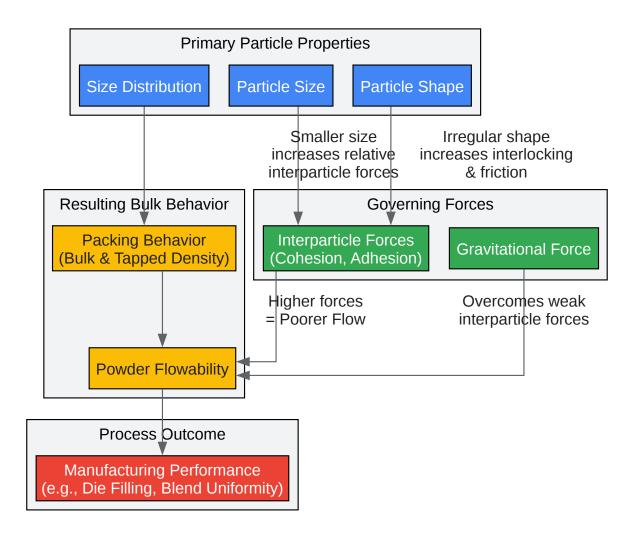
- Place the graduated cylinder containing the powder onto the tapped density tester.
- Select a specified number of taps (e.g., 100, 500, 1250 taps as per USP/Ph. Eur.).[5][6]
- Start the apparatus and allow it to complete the tapping cycle.
- Record the final tapped volume (V_tapped). Continue tapping in increments until the volume no longer changes significantly (e.g., <2% change between readings).[6]
- Calculate Tapped Density: ρ_tapped = m / V_tapped.

3. Calculations:

- Carr's Index (%) = 100 * $[(\rho_{tapped} \rho_{bulk}) / \rho_{tapped}][5]$
- Hausner Ratio = ρ_tapped / ρ_bulk[5]
- 4. Perform all measurements in triplicate and report the average values.

Visualizations

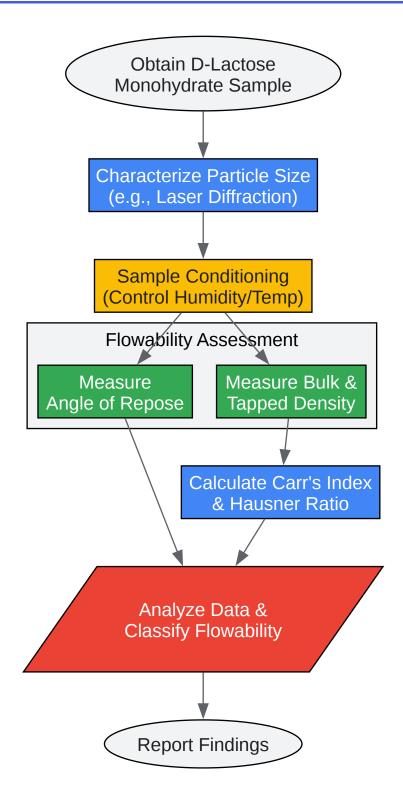




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Caption: Relationship between lactose particle properties and powder flowability.





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Caption: Experimental workflow for assessing lactose powder flowability.



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